

# Application Notes and Protocol for the Synthesis of 2-Hydroxy-3-iodobenzamide

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Compound of Interest

Compound Name: 2-Hydroxy-3-iodobenzamide

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#### **Abstract**

This document provides a detailed protocol for the synthesis of **2-Hydroxy-3-iodobenzamide**, a halogenated benzamide derivative of interest in pharmaceutical and chemical research.[1][2] The synthesis is achieved through the electrophilic aromatic substitution of salicylamide.[3][4] The protocol outlines the necessary reagents, equipment, and step-by-step procedures for the reaction, work-up, and purification of the final product. Additionally, this document includes a summary of the key chemical properties and expected analytical data for **2-Hydroxy-3-iodobenzamide**.

#### Introduction

**2-Hydroxy-3-iodobenzamide** (CAS RN: 1106305-67-2) is an aromatic amide that holds potential as a building block in organic synthesis and drug design.[1] Halogenated benzamides are a significant class of compounds in medicinal chemistry, with the introduction of a halogen atom often modifying the molecule's lipophilicity, metabolic stability, and biological activity.[2] The synthesis of **2-Hydroxy-3-iodobenzamide** is typically accomplished via the iodination of salicylamide (2-hydroxybenzamide).[4][5] This reaction is a classic example of electrophilic aromatic substitution, where an electrophile (in this case, an iodine cation) attacks the electronrich aromatic ring of salicylamide.[3][5] The hydroxyl (-OH) and amide (-CONH2) groups on the salicylamide ring are ortho, para-directing groups, which activate the ring for electrophilic attack.[4][6]



## **Chemical Properties**

A summary of the key physical and chemical properties of the starting material and the final product is provided below.

Property	Salicylamide (Starting Material)	2-Hydroxy-3- iodobenzamide (Product)
Molecular Formula	C7H7NO2	C7H6INO2
Molecular Weight	137.14 g/mol	263.03 g/mol [1][7]
CAS Number	65-45-2	1106305-67-2[1][7]
Melting Point	140-144 °C[6]	~228 °C (for 5-iodosalicylamide)[6]
Appearance	White crystalline solid	Off-white to pale yellow solid

Note: The melting point for **2-Hydroxy-3-iodobenzamide** is not explicitly stated in the provided search results, but the melting point for the isomeric 5-iodosalicylamide is given as 228 °C. The actual melting point should be determined experimentally.

# **Experimental Protocol**

This protocol is based on the electrophilic iodination of salicylamide.

- 3.1. Materials and Reagents
- Salicylamide (2-hydroxybenzamide)
- Sodium iodide (Nal)
- Sodium hypochlorite (NaOCI, commercial bleach solution)
- Ethanol
- Sodium thiosulfate (Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub>)
- Hydrochloric acid (HCl), concentrated

### Methodological & Application





- Distilled water
- Filter paper
- Standard laboratory glassware (beakers, flasks, graduated cylinders)
- Magnetic stirrer and stir bar
- Heating mantle or water bath
- Ice bath
- Büchner funnel and filtration flask
- pH paper

#### 3.2. Reaction Procedure

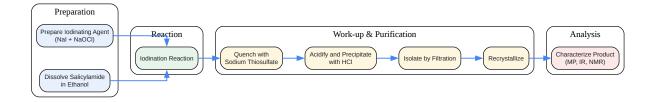
- Dissolution of Salicylamide: In a round-bottom flask, dissolve a specific amount of salicylamide in ethanol. Gentle warming may be required to facilitate dissolution.
- Preparation of the Iodinating Agent: In a separate beaker, prepare a solution of sodium iodide in distilled water. To this solution, slowly add sodium hypochlorite solution while stirring in an ice bath. This reaction generates the electrophilic iodine species (I+).[3][6]
- Iodination Reaction: Add the salicylamide solution to the freshly prepared iodinating agent solution. Stir the reaction mixture at room temperature for a designated period (e.g., 1 hour). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Quenching the Reaction: After the reaction is complete, add a solution of sodium thiosulfate to quench any excess unreacted iodine and sodium hypochlorite. The disappearance of the characteristic iodine color indicates the completion of the quenching process.[8]
- Precipitation of the Product: Acidify the reaction mixture by the dropwise addition of concentrated hydrochloric acid until the pH is acidic. This will cause the 2-Hydroxy-3iodobenzamide product to precipitate out of the solution.[3]



- Isolation and Purification: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold distilled water to remove any inorganic impurities. The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol-water mixture.
- Drying and Characterization: Dry the purified product in a desiccator or a vacuum oven.
   Characterize the final product by determining its melting point and acquiring spectroscopic data (e.g., IR, ¹H NMR, ¹³C NMR).[2][3]

# **Experimental Workflow**

The following diagram illustrates the key steps in the synthesis of **2-Hydroxy-3-iodobenzamide**.



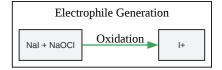
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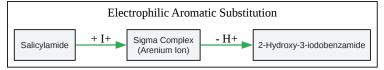
Caption: Workflow for the synthesis of **2-Hydroxy-3-iodobenzamide**.

# Signaling Pathway/Reaction Mechanism

The synthesis proceeds via an electrophilic aromatic substitution mechanism.







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Caption: Mechanism of electrophilic iodination of salicylamide.

## **Safety Precautions**

- Handle all chemicals with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Sodium hypochlorite and hydrochloric acid are corrosive and should be handled in a fume hood.[6]
- Salicylamide and sodium iodide are irritants.[6]
- Avoid inhalation of dust and vapors.
- Dispose of chemical waste according to institutional guidelines.

## Conclusion

The protocol described provides a reliable method for the synthesis of **2-Hydroxy-3-iodobenzamide** from salicylamide. The procedure involves a straightforward electrophilic iodination reaction followed by a simple work-up and purification. This compound can serve as a valuable intermediate for the development of novel molecules in the fields of medicinal chemistry and materials science.

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